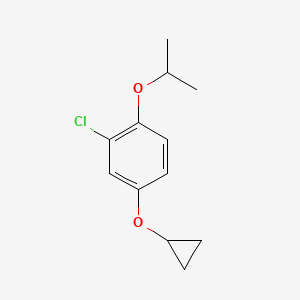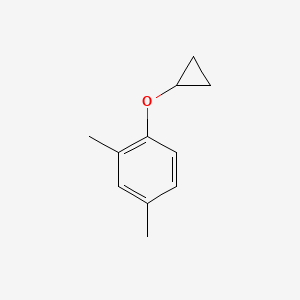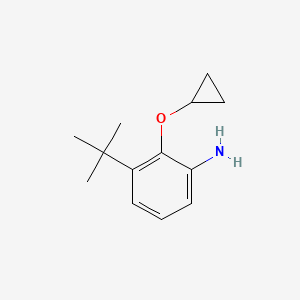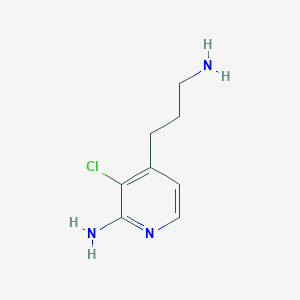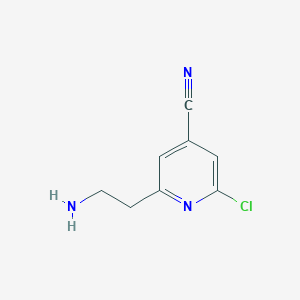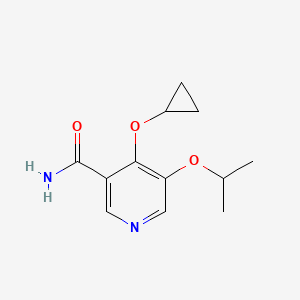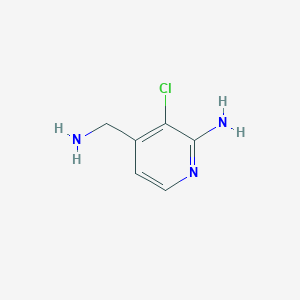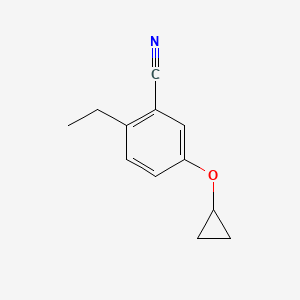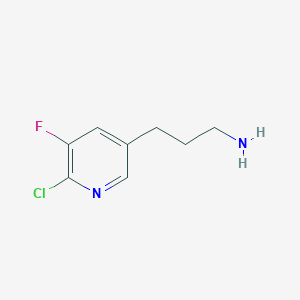
3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
The synthesis of 3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.
Reaction Conditions: The starting material is treated with sodium methoxide to yield an intermediate compound.
Final Product: The resulting product is this compound.
Chemical Reactions Analysis
3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms on the pyridine ring.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form amines.
Common Reagents and Conditions: Typical reagents include sodium methoxide for substitution reactions and palladium on carbon for catalytic hydrogenation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals due to its unique chemical properties.
Materials Science: It is utilized in the development of new materials with specific electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
3-(6-Chloro-5-fluoropyridin-3-YL)propan-1-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(6-chloro-5-fluoropyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-7(10)4-6(5-12-8)2-1-3-11/h4-5H,1-3,11H2 |
InChI Key |
PVEMEJGUBBPREW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


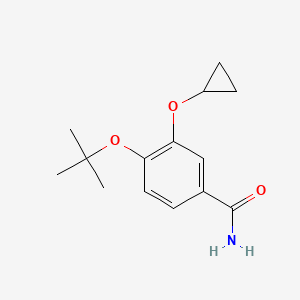

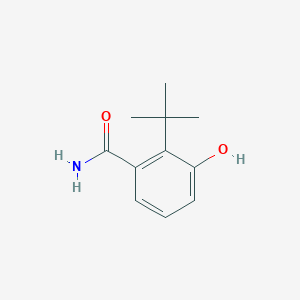
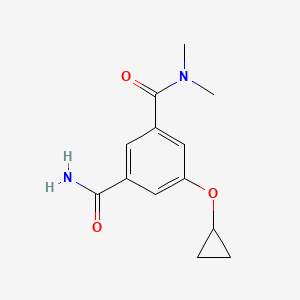
![[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
